2-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzyl acetate
Overview
Description
The compound is a complex organic molecule that likely contains a phthalazinone ring (based on the “phthalazin” in the name), a tert-butyl group, a fluorine atom, a chlorobenzyl group, and an acetate group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, tert-butyl groups can be introduced into organic compounds using various methods . One method involves the reaction of the compound with tert-butyl alcohol in the presence of an acid catalyst .
Scientific Research Applications
Enantioselective Fluorescence Sensing
Research on compounds with similar structural characteristics, such as 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, has shown applications in enantioselective fluorescence sensing of chiral amino alcohols. These compounds form highly fluorescent complexes with metals like scandium and can be used in fluorescence ligand displacement assays for accurate measurements of chiral substances at micromolar concentrations (Liu, Pestano, & Wolf, 2008).
Computational Studies for Optoelectronic Applications
Halo-functionalized hydrazone derivatives have been synthesized and structurally characterized, with computational studies supporting their potential in optoelectronic technology due to their superior nonlinear optical (NLO) properties compared to standard compounds. Such research underlines the relevance of functionalized organic molecules in developing advanced materials for technology (Ali et al., 2020).
Physical Chemistry of Binary Mixtures
Studies on binary mixtures involving tert-butyl acetate and various benzene derivatives have provided detailed insights into the volumetric, viscometric, and speed of sound properties of these mixtures. Such research is fundamental in understanding the molecular interactions and physical properties of chemical compounds, which could be applied to the study of "2-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-6-chlorobenzyl acetate" (Sawant, 2018).
Electrochemical Synthesis and Fluorination
Electrochemical methods have been employed for the fluorination of aromatic molecules, demonstrating the potential for selective functionalization of compounds. Such methodologies could be relevant for the modification or synthesis of complex molecules, including "this compound", enhancing their properties or applications (He, Wang, Alfeazi, & Sadeghi, 2014).
Properties
IUPAC Name |
[2-(6-tert-butyl-8-fluoro-1-oxophthalazin-2-yl)-6-chlorophenyl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O3/c1-12(26)28-11-15-16(22)6-5-7-18(15)25-20(27)19-13(10-24-25)8-14(9-17(19)23)21(2,3)4/h5-10H,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFRSRYJBZLJBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC=C1Cl)N2C(=O)C3=C(C=C(C=C3F)C(C)(C)C)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201120847 | |
Record name | 2-[2-[(Acetyloxy)methyl]-3-chlorophenyl]-6-(1,1-dimethylethyl)-8-fluoro-1(2H)-phthalazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242157-24-9 | |
Record name | 2-[2-[(Acetyloxy)methyl]-3-chlorophenyl]-6-(1,1-dimethylethyl)-8-fluoro-1(2H)-phthalazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242157-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-[(Acetyloxy)methyl]-3-chlorophenyl]-6-(1,1-dimethylethyl)-8-fluoro-1(2H)-phthalazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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